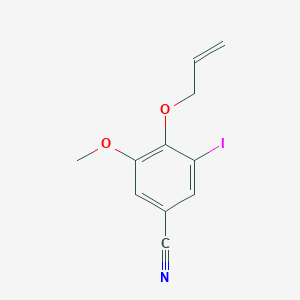![molecular formula C20H17FN2O4 B450877 N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B450877.png)
N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide is a synthetic organic compound with the molecular formula C20H17FN2O4 and a molecular weight of 368.4 g/mol. This compound features a furan ring, a fluorophenoxy group, and a methoxyphenyl group, making it a complex and intriguing molecule for various scientific applications.
Preparation Methods
Chemical Reactions Analysis
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparison with Similar Compounds
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylene]-1H-pyrazole-5-carbohydrazide
- N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylene]-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the furan ring, fluorophenoxy group, and methoxyphenyl group in N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide sets it apart from these related compounds, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17FN2O4 |
|---|---|
Molecular Weight |
368.4g/mol |
IUPAC Name |
N-[(Z)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H17FN2O4/c1-25-18-9-4-14(12-22-23-20(24)19-3-2-10-26-19)11-15(18)13-27-17-7-5-16(21)6-8-17/h2-12H,13H2,1H3,(H,23,24)/b22-12- |
InChI Key |
DJUNVVHSZCPLCC-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450795.png)
![5-({2-nitrophenoxy}methyl)-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B450799.png)

![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)
![4-Ethyl 2-methyl 5-[(4-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450806.png)
![N-(3-bromophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450807.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B450808.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B450811.png)
![N-(3,4-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450812.png)
![Methyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450814.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450815.png)
![{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B450816.png)
